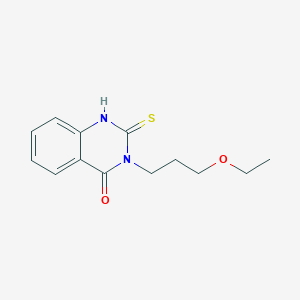

3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS: 380436-96-4) is a quinazolin-4-one derivative characterized by a 3-ethoxypropyl substituent at position 3 and a sulfanyl (-SH) group at position 2 of the bicyclic quinazolinone core. Its molecular formula is C₁₃H₁₆N₂O₂S, with a molecular weight of 264.35 g/mol . The ethoxypropyl side chain enhances solubility in polar solvents compared to purely alkyl or aromatic substituents, making it a candidate for pharmaceutical applications.

Properties

IUPAC Name |

3-(3-ethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-2-17-9-5-8-15-12(16)10-6-3-4-7-11(10)14-13(15)18/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJNDFFYKYNEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=O)C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the ethoxypropyl side chain and the sulfanyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.

Substitution: The ethoxypropyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Alkyl halides or tosylates can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinone derivatives, and various substituted quinazolinones.

Scientific Research Applications

Pharmacological Properties

The compound has exhibited promising biological activities, particularly as an inhibitor of phosphatidylinositol 3-kinase (PI3K). This enzyme plays a crucial role in cellular signaling pathways associated with cancer progression and other diseases. The inhibition of PI3K by this compound suggests potential applications in oncology and metabolic disorders .

Antimicrobial Activity

Recent studies have indicated that derivatives of quinazolinone compounds, including 3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, possess antimicrobial properties. These compounds have shown efficacy against various bacterial strains, making them candidates for developing new antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinazolinone core followed by the introduction of the ethoxypropyl and sulfanyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Cancer Treatment

Given its role as a PI3K inhibitor, this compound is being investigated for its potential use in cancer therapies. PI3K signaling is often dysregulated in tumors, contributing to tumor growth and survival. Therefore, compounds that can inhibit this pathway are valuable in developing targeted cancer therapies .

Antimicrobial Research

The compound's antimicrobial properties are being explored for applications in treating infections caused by resistant bacterial strains. The ability to modify the quinazolinone structure may enhance its effectiveness against specific pathogens .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | PI3K Inhibition | Demonstrated significant inhibition of PI3K activity with potential implications for cancer treatment. |

| Study B | Antimicrobial Activity | Reported effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential for antibiotic development. |

| Study C | Structural Modifications | Explored variations in the quinazolinone structure leading to enhanced biological activity against target enzymes. |

Mechanism of Action

The mechanism of action of 3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The quinazolinone core can interact with nucleic acids or enzymes, affecting cellular processes. The ethoxypropyl side chain may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4-one derivatives exhibit diverse biological activities influenced by substituents at positions 2 and 3. Below is a detailed comparison of 3-(3-ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one with key analogs:

Table 1: Structural and Functional Comparison of Quinazolin-4-one Derivatives

Key Analysis

Substituent Effects on Solubility and Bioavailability The ethoxypropyl group in the target compound introduces an ether linkage, improving solubility in aqueous media compared to phenylpropyl () or isobutyl () analogs. This property is critical for drug formulation and absorption .

Biological Activity Trends Derivatives with sulfonamide or ethenyl-sulfonamide groups (e.g., ) demonstrate COX-2 inhibitory activity, with one compound achieving 47.1% inhibition at 20 μM . Morpholinylpropyl analogs () are hypothesized to interact with kinase active sites due to morpholine’s hydrogen-bonding capacity, suggesting a broader therapeutic scope compared to the ethoxypropyl variant.

Synthetic Accessibility The target compound’s synthesis likely follows routes similar to other 3-alkylated quinazolinones, such as hydrazine-mediated cyclization () or palladium-catalyzed coupling (). However, the ethoxypropyl chain may require specialized protection-deprotection steps to preserve the ether linkage .

Thermal and Chemical Stability

- Quinazolin-4-ones with rigid substituents (e.g., 3-chloro-4-fluorophenyl in ) exhibit higher melting points (>200°C), whereas flexible side chains (e.g., ethoxypropyl) may lower thermal stability, impacting storage conditions .

Biological Activity

Overview of 3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

This compound is a compound that belongs to the class of quinazolinones, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H17N2OS

- Molecular Weight : 251.35 g/mol

- CAS Number : Not specifically listed but related compounds exist.

The structure features a quinazolinone core with an ethoxypropyl group and a sulfanyl substituent, which may influence its biological activity.

Biological Activity

Antimicrobial Activity : Quinazolinone derivatives have been reported to exhibit antimicrobial properties. Research indicates that modifications in the structure can enhance their efficacy against various bacterial and fungal strains. The presence of the sulfanyl group may contribute to this activity by facilitating interactions with microbial enzymes.

Anticancer Potential : Some studies suggest that quinazolinones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways such as apoptosis and cell cycle regulation.

Anti-inflammatory Effects : Compounds within this class have shown promise in reducing inflammation. They may inhibit pro-inflammatory cytokines and enzymes, thus offering potential therapeutic benefits in inflammatory diseases.

Research Findings

- In vitro Studies : Laboratory experiments have demonstrated that quinazolinone derivatives can inhibit the growth of certain cancer cell lines. For instance, a study found that compounds similar to this compound exhibited IC50 values in the micromolar range against specific tumor cells.

- Mechanistic Insights : Investigations into the mechanisms of action reveal that these compounds may interact with DNA or RNA synthesis pathways, leading to cell cycle arrest and apoptosis.

Case Studies

- Case Study on Antimicrobial Activity : A study evaluated a series of quinazolinones against Staphylococcus aureus and Escherichia coli. Results indicated that modifications similar to those found in this compound enhanced antimicrobial potency compared to standard antibiotics.

- Case Study on Anticancer Activity : In a preclinical trial involving breast cancer cell lines, derivatives of this compound showed significant inhibition of cell viability and induced apoptosis through caspase activation pathways.

Data Table

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of quinazolinone derivatives typically involves cyclization reactions. For example, a two-step approach can be adapted:

Intermediate Formation : React 3-ethoxypropylamine with a carbonyl source (e.g., methyl thioacetate) to form a thioamide intermediate.

Cyclization : Treat the intermediate with a cyclizing agent (e.g., 2,3-diazetidinone) under reflux in ethanol, catalyzed by triethylamine. Reaction time (2–4 hours) and temperature (70–80°C) critically affect yield. Recrystallization from ethanol improves purity .

- Key Variables : Solvent polarity (ethanol vs. dioxane), stoichiometry of reagents (1:1 molar ratio for amine:carbonyl), and catalyst loading (5–10 mol% triethylamine) are critical for optimizing yields (reported 70–85% in similar compounds) .

Q. How can the structural integrity of this compound be confirmed?

- Methodological Answer : Use a multi-technique approach:

- X-ray Crystallography : Resolve the planar tetrahydroquinazoline core and confirm substituent positions (e.g., ethoxypropyl and sulfanyl groups). Hydrogen-bonding patterns (N–H⋯O) can validate molecular packing .

- Spectroscopy :

- NMR : NMR signals at δ 1.2–1.4 ppm (ethoxy CH) and δ 3.4–3.6 ppm (propyl CH) confirm alkyl chain integration.

- FT-IR : Absorbance at 3177 cm (N–H stretch) and 1680 cm (C=O) .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate of this compound?

- Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL:

Physicochemical Properties : Measure log (octanol-water partition coefficient) to predict bioavailability. Use HPLC to determine aqueous solubility.

Biotic/Abiotic Degradation : Conduct soil microcosm studies under controlled pH (5–9) and UV exposure to track degradation products via LC-MS.

Ecotoxicology : Evaluate acute toxicity in model organisms (e.g., Daphnia magna) using OECD Test Guidelines. Long-term studies (>6 months) assess bioaccumulation .

Q. What strategies resolve contradictions in reported biological activity data for quinazolinone derivatives?

- Methodological Answer : Contradictions often arise from structural variations (e.g., substituents) or assay conditions. Mitigation strategies include:

- Comparative SAR Studies : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) and test against standardized cell lines (e.g., HEK-293 for cytotoxicity).

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent DMSO concentration in assays) .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes like cyclooxygenase-2 (COX-2). Validate with site-directed mutagenesis.

- Kinetic Assays : Measure IC values under varying pH (6–8) and temperature (25–37°C) to map active-site interactions. Fluorescence quenching studies reveal binding constants .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to minimize variability in pharmacological assays?

- Methodological Answer :

- Replicates : Use ≥4 replicates per dose to account for biological variability.

- Controls : Include vehicle (e.g., 0.1% DMSO) and positive controls (e.g., ibuprofen for COX inhibition).

- Statistical Models : Fit data to a sigmoidal curve (Hill equation) using nonlinear regression. Report EC with 95% confidence intervals .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Use a C18 column (5 µm, 250 mm) with acetonitrile/water gradient (0.1% formic acid). Detect impurities at <0.1% via MRM (multiple reaction monitoring).

- NMR Spike Tests : Add reference standards (e.g., unreacted 3-ethoxypropylamine) to identify residual reactants .

Contradiction Management

Q. How to address discrepancies in reported synthetic yields across literature?

- Methodological Answer :

- Reproducibility Checks : Repeat reactions under reported conditions, noting deviations (e.g., inert atmosphere vs. ambient air).

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization products) that reduce yield. Optimize purification (e.g., column chromatography vs. recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.